molecular formula C11H13NO2 B019807 Ethyl 2-(benzylideneamino)acetate CAS No. 40682-54-0

Ethyl 2-(benzylideneamino)acetate

Cat. No.: B019807
CAS No.: 40682-54-0
M. Wt: 191.23 g/mol
InChI Key: PRQUMJAKVLLZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzylideneamino)acetate is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, ethyl (E)-2-(benzylideneamino)acetate. This compound is characterized by the presence of an ethyl ester group and a benzylideneamino group attached to an acetate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(benzylideneamino)acetate can be synthesized through the condensation reaction between glycine ethyl ester hydrochloride and benzaldehyde. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form ethyl 2-(benzylamino)acetate, where the imine bond is converted to an amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethyl 2-(benzylideneamino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(benzylideneamino)acetate involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in its use as a synthetic intermediate. Additionally, its potential biological activities are attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(benzylideneamino)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(benzylamino)acetate: This compound is the reduced form of this compound and lacks the imine bond.

    Ethyl 2-(benzylideneamino)propionate: Similar structure but with a propionate backbone instead of acetate.

    Benzylideneaminoacetic acid: The free acid form of this compound.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

ethyl 2-(benzylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQUMJAKVLLZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326806
Record name N-Benzylideneglycine Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40682-54-0
Record name N-Benzylideneglycine Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethyl glycinate hydrochloride (36.4 g) suspended in 500 ml methylene chloride were added magnesium sulfate (22 g) and triethylamine (72 ml, 52.4 g). Benzaldehyde (27.6 g) was added dropwise at 15°-20° C. with stirring. The mixture was stirred at room temperature for two hours, filtered and stripped. To the residue was added 300 ml diethylether and 150 ml brine. After separation the organic layer was collected, and the aqueous layer was extracted with 100 ml ether. The organic phases were combined, dried (MgSO4), filtered and stripped to yield the title product as a pale yellow oil.
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 10.6 g of ethyl phenylglycinate hydrochloride 2 (49.3 mmol), 100 mL of dichloromethane, 5 ml of benzaldehyde (49.2 mmol) and 30 g of magnesium sulfate (249.2 mmol) were added at room temperature, under a nitrogen atmosphere, 21.25 mL of triethylamine (152.46 mmol). After stirring for 17 h the heterogeneous reaction mixture was filtered through celite and the solid was washed with 100 mL of dichloromethane. The solvents were evaporated under reduced pressure and the viscous oil thus obtained was stirred with 80 mL of diethyl ether and 80 mL of water until dissolution. After decantation, the organic layer was dried over sodium sulphate and the solvent was evaporated under vacuum. The immine ester 3 (12.4 g, 94% yield) was obtained as a yellow pale oil.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzylideneamino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(benzylideneamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.